Nifedipine-hydrochloride

説明

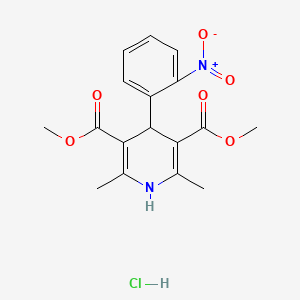

Structure

3D Structure of Parent

特性

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8,15,18H,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQGFMPRCDAJRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21829-25-4 (Parent) |

Source

|

| Record name | Nifedipine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90209045 |

Source

|

| Record name | Nifedipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60299-11-8 |

Source

|

| Record name | Nifedipine-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60299-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifedipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFEDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9626V3KSPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Vascular Smooth Muscle Mechanism of Nifedipine-Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. Its therapeutic efficacy is primarily attributed to its potent vasodilatory effects on vascular smooth muscle. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of nifedipine-hydrochloride in vascular smooth muscle cells. We will delve into its interaction with L-type calcium channels, the subsequent signaling cascades, and other pertinent cellular effects. This guide also presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal mechanism of action of nifedipine is the inhibition of voltage-gated L-type calcium channels (LTCCs) in vascular smooth muscle cells.[1][2][3] These channels are crucial for regulating the influx of extracellular calcium (Ca2+) ions, a key step in the initiation of smooth muscle contraction.[2]

During the depolarization phase of the vascular smooth muscle cell membrane, LTCCs open, allowing Ca2+ to enter the cell.[1] This influx of Ca2+ leads to a rise in intracellular calcium concentration, which then binds to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction.

Nifedipine, through its dihydropyridine structure, binds to the α1 subunit of the LTCC, which forms the pore of the channel.[4] This binding is voltage-dependent, with nifedipine exhibiting a higher affinity for channels in the inactivated state, which is favored by more depolarized membrane potentials.[5][6] By binding to the channel, nifedipine stabilizes it in a closed or inactivated conformation, thereby reducing the probability of channel opening and significantly decreasing the influx of Ca2+ ions.[4] The resulting decrease in intracellular Ca2+ concentration leads to reduced MLCK activity, dephosphorylation of the myosin light chain, and ultimately, vascular smooth muscle relaxation and vasodilation.[1][2] This reduction in peripheral vascular resistance is the primary contributor to nifedipine's antihypertensive effect.[1][7]

Signaling Pathway: Nifedipine-Induced Vasodilation

Beyond L-Type Calcium Channels: Other Cellular Effects

While the primary mechanism of nifedipine is well-established, research has uncovered other signaling pathways that may contribute to its overall vascular effects.

-

AMP-Activated Protein Kinase (AMPK) Pathway: Studies have shown that nifedipine can induce the phosphorylation and activation of AMPK in vascular smooth muscle cells.[8] Activated AMPK is known to inhibit cell proliferation and reduce reactive oxygen species (ROS) production.[8] This suggests that nifedipine may have anti-proliferative and antioxidant effects on the vasculature, which could be beneficial in conditions like atherosclerosis.[8] The upstream kinase LKB1 appears to be required for nifedipine-induced AMPK activation.[8]

-

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Dedifferentiation: Nifedipine has been demonstrated to inhibit the proliferation of arterial smooth muscle cells.[9] This effect is thought to be mediated by slowing the transformation of VSMCs from a contractile to a synthetic phenotype and by inhibiting the initiation of DNA synthesis.[9] Furthermore, nifedipine can suppress VSMC dedifferentiation by downregulating Akt signaling, which plays a role in preventing neointimal thickening after vascular injury.[10][11]

Signaling Pathway: Nifedipine's Pleiotropic Effects

References

- 1. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nifedipine? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Binding constants determined from Ca2+ current responses to rapid applications and washouts of nifedipine in frog cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nifedipine and hypertension: roles of vasodilation and sodium balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The calcium antagonist nifedipine inhibits arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Nifedipine inhibits vascular smooth muscle cell dedifferentiation via downregulation of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure and polymorphism of nifedipine-hydrochloride

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Nifedipine (B1678770)

Disclaimer: While the query specifically requested information on nifedipine hydrochloride, a thorough review of publicly available scientific literature yielded no specific data on the crystal structure or polymorphism of this salt form. The vast majority of research focuses on the polymorphic behavior of the nifedipine free base. Therefore, this guide provides a comprehensive overview of the crystal structure and polymorphism of nifedipine.

Introduction

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is a widely used pharmaceutical agent for the management of hypertension and angina pectoris. As a Biopharmaceutics Classification System (BCS) Class II drug, nifedipine exhibits low solubility and high permeability. The bioavailability and therapeutic efficacy of such drugs can be significantly influenced by their solid-state properties, particularly polymorphism. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same drug can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability, which in turn can affect their manufacturability and clinical performance.

The polymorphism of nifedipine has been a subject of extensive research for several decades, with multiple crystalline forms identified and characterized. Understanding the relationships between these polymorphs and the methods to control their formation is critical for the development of stable and effective nifedipine drug products.

Polymorphic Forms of Nifedipine

Nifedipine is known to exist in several polymorphic forms, with the most commonly cited being Form α, Form β, and Form γ. Additionally, a metastable Form C and a more recently discovered Form δ have been described in the literature.[1][2] High-temperature, disordered counterparts to the β and γ forms (β' and γ') have also been identified.[1] The various polymorphs are often designated with different labeling systems in the literature, including Roman numerals (I, II, III) and letters (A, B, C), which can sometimes lead to confusion.[2]

The thermodynamic stability relationship between the common polymorphs is generally understood to be monotropic, with Form α being the most stable polymorph at all temperatures.[1] The other forms are metastable and can convert to the more stable Form α over time or under specific environmental conditions.

Crystallographic and Physicochemical Data

The different polymorphic forms of nifedipine have been characterized using a variety of analytical techniques, with X-ray diffraction (XRD) and thermal analysis methods like Differential Scanning Calorimetry (DSC) being the most definitive. The following tables summarize the available quantitative data for some of the key polymorphs.

Table 1: Crystallographic Data for Nifedipine Polymorphs

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Reference |

| Form C | P-1 | 9.8698 | 13.8935 | 14.2862 | 61.225 | 79.824 | 81.764 | 1686.25 | [3] |

Note: Comprehensive single-crystal data for all polymorphs is not consistently available in the public domain. The data for Form C was determined from high-resolution synchrotron powder diffraction data.[3][4][5]

Experimental Protocols

The preparation and characterization of nifedipine polymorphs involve specific experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Preparation of Nifedipine Polymorphs

-

Amorphous Nifedipine: Amorphous nifedipine is typically prepared by melt-quenching. Crystalline nifedipine is heated above its melting point (approximately 174 °C) and then rapidly cooled, for instance, by immersion in liquid nitrogen or on a cold plate. This process prevents the molecules from arranging into an ordered crystalline lattice.[5]

-

Metastable Form C: Metastable Form C can be produced from the amorphous form through thermal treatment or by storing the amorphous form under controlled temperature and humidity conditions (e.g., 22 °C at 0% or 75% relative humidity).[6] Another method involves the ex-situ preparation as described by Burger and Koller (1996), followed by pulverization for analysis.[3]

-

Metastable Form B: The nucleation of the metastable Form B has been observed during the in-situ thermal annealing of amorphous nifedipine at 337 K (64 °C) prior to its conversion to the stable Form A.[4][5] However, its limited stability interval makes a complete structural characterization challenging.[4][5]

-

Stable Form α: The thermodynamically stable Form α is the most common commercially available form and can be obtained through solution crystallization or melt crystallization.[1] It is also the final product of the transformation of metastable polymorphs.[6]

Characterization Methods

-

Powder X-ray Diffraction (PXRD):

-

Instrumentation: High-resolution synchrotron powder diffraction or laboratory-based powder diffractometers are used.

-

Sample Preparation: Samples are typically pulverized and loaded into a capillary tube (e.g., 0.7 mm diameter), which is then spun to improve particle statistics.[3]

-

Data Collection (Example for Form C): Diffraction data can be collected using synchrotron radiation (e.g., 0.5 Å) over a 2θ range of 0.5° to 25.5° with a small step size (e.g., 0.002°). Counting times can vary from 10 to 200 ms/step depending on the kinetics of the observed phenomena.[3]

-

Analysis: The resulting diffraction patterns are used to identify the crystalline form by comparing peak positions and intensities to known standards. For unknown structures, the data can be used for indexing the unit cell and for ab-initio structure solution using direct-space methods.[3]

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To study the thermal transitions of the different forms, such as melting, crystallization, and solid-solid transformations.

-

Procedure: A small amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.

-

Interpretation: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram. The temperatures and enthalpies of these transitions are characteristic of each polymorphic form.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To probe differences in the molecular interactions (e.g., hydrogen bonding) between polymorphs.

-

Procedure: Spectra are typically collected using an attenuated total reflectance (ATR) or a diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) accessory.

-

Interpretation: Variations in the vibrational modes, particularly those of functional groups involved in intermolecular interactions (e.g., N-H and C=O stretching), can be used to differentiate between polymorphs.

-

Visualizations

Polymorphic Transformation Pathway of Nifedipine

Caption: Polymorphic transformation pathways of nifedipine from the amorphous state.

Experimental Workflow for Polymorph Characterization

Caption: Experimental workflow for the preparation and characterization of nifedipine polymorphs.

Conclusion

The polymorphic behavior of nifedipine is a critical aspect that influences its physicochemical properties and, consequently, its performance as a pharmaceutical active ingredient. While the thermodynamically stable Form α is the desired form for drug products, the existence of several metastable polymorphs necessitates a thorough understanding and control of the manufacturing processes to prevent polymorphic transitions. The analytical techniques and experimental protocols outlined in this guide provide a framework for the characterization and control of nifedipine's solid-state forms. Further research into the crystal structure of all nifedipine polymorphs, as well as an investigation into the potential polymorphism of its salt forms like nifedipine hydrochloride, would be beneficial for the comprehensive solid-state characterization of this important drug substance.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid-state characterization of nifedipine solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the crystal structure of nifedipine form C by synchrotron powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and transformation of true nifedipine polymorphs: investigated with differential scanning calorimetry and X-Ray diffraction pattern fitting methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Nifedipine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for nifedipine (B1678770) and its hydrochloride salt. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Synthesis of Nifedipine via Hantzsch Dihydropyridine (B1217469) Synthesis

The most common and well-established method for synthesizing nifedipine is the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor (ammonia).

Reaction Mechanism and Signaling Pathway

The Hantzsch synthesis proceeds through a series of reversible reactions, including a Knoevenagel condensation and a Michael addition, ultimately leading to the formation of the dihydropyridine ring.

Experimental Protocols

Several variations of the Hantzsch synthesis for nifedipine have been reported. Below are two representative protocols.

Protocol 1: Classical Hantzsch Synthesis

This method involves a one-pot reaction under reflux conditions.

| Step | Procedure |

| 1. Reaction Setup | In a round-bottom flask, combine 2-nitrobenzaldehyde, 2 equivalents of methyl acetoacetate, and methanol (B129727). |

| 2. Addition of Ammonia | Add concentrated aqueous ammonia to the mixture. |

| 3. Reflux | Heat the reaction mixture to reflux for 3-5 hours. |

| 4. Cooling and Precipitation | Cool the mixture to room temperature, followed by further cooling in an ice bath to induce precipitation of the crude nifedipine. |

| 5. Isolation | Collect the yellow solid precipitate by vacuum filtration. |

| 6. Washing | Wash the crude product with cold methanol to remove unreacted starting materials and by-products. |

Protocol 2: Modified Hantzsch Synthesis in a Continuous Flow Microreactor

This modern approach offers advantages in terms of reaction control and scalability.

| Step | Procedure |

| 1. Reagent Streams | Prepare two separate solutions: a) 2-nitrobenzaldehyde and methyl acetoacetate in ethanol (B145695), and b) an aqueous solution of ammonium (B1175870) acetate. |

| 2. Mixing | Pump the two solutions into a micromixer at a defined flow rate. |

| 3. Reaction | Pass the mixed stream through a heated micro-tube reactor (100-120°C). |

| 4. Collection | Collect the product stream in a cooled container to precipitate the nifedipine. |

| 5. Isolation | Filter the precipitated solid to obtain the crude product. |

Comparative Data for Nifedipine Synthesis

The choice of synthesis method can significantly impact the yield and purity of the final product.

| Method | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Classical Hantzsch | None | Methanol | 5 | Reflux | 60 | >98 (after recrystallization) | [1] |

| Continuous Flow | None | Ethanol/Water | <0.5 | 110-120 | 78-91 | >99 (after recrystallization) | A method for synthesizing nifedipine in a continuous flow microreactor is disclosed.[2] |

| Modified Hantzsch | Ammonium Acetate | Ethanol | 10 | 100 | 95 | Not specified | [3] |

Purification of Nifedipine

Crude nifedipine obtained from the synthesis typically requires purification to meet pharmaceutical standards. Recrystallization is the most common method employed.

Purification Workflow

Experimental Protocol for Recrystallization

| Step | Procedure |

| 1. Dissolution | Dissolve the crude nifedipine in a minimum amount of a suitable hot solvent, such as ethanol or methanol. |

| 2. Decolorization (Optional) | If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. |

| 3. Hot Filtration (Optional) | If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. |

| 4. Crystallization | Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. |

| 5. Isolation | Collect the purified crystals by vacuum filtration. |

| 6. Washing | Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. |

| 7. Drying | Dry the purified nifedipine crystals under vacuum to remove residual solvent. |

Purity Analysis

The purity of the synthesized and purified nifedipine can be assessed using various analytical techniques.

| Technique | Typical Conditions | Expected Result |

| High-Performance Liquid Chromatography (HPLC) | C18 column, mobile phase of methanol/water or acetonitrile/water, UV detection at ~235 nm. | A single major peak corresponding to nifedipine, with purity typically >99%. |

| Thin-Layer Chromatography (TLC) | Silica gel plates, mobile phase such as ethyl acetate/cyclohexane. | A single spot with a specific Rf value. |

| Melting Point | 172-174 °C[4] |

Synthesis and Purification of Nifedipine-Hydrochloride

While nifedipine is typically used as a free base, its hydrochloride salt can be prepared. The conversion involves the reaction of the basic nitrogen in the dihydropyridine ring with hydrochloric acid.

Conversion of Nifedipine to this compound

A general method for the preparation of a hydrochloride salt from a basic compound is outlined below. Specific conditions for nifedipine may need to be optimized.

| Step | Procedure |

| 1. Dissolution | Dissolve the purified nifedipine in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether). |

| 2. Acidification | Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an anhydrous solvent) dropwise to the nifedipine solution with stirring. |

| 3. Precipitation | The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. |

| 4. Isolation | Collect the precipitate by vacuum filtration. |

| 5. Washing | Wash the collected solid with the organic solvent used for the reaction to remove any unreacted nifedipine or excess HCl. |

| 6. Drying | Dry the this compound salt under vacuum. |

Purification of this compound

Purification of this compound can be achieved by recrystallization, though the choice of solvent will differ from that of the free base due to changes in solubility.

Recrystallization Solvents:

The solubility of hydrochloride salts is generally higher in more polar solvents. Suitable recrystallization solvents could include:

-

Ethanol-water mixtures

-

Methanol

-

Isopropanol

The optimal solvent or solvent system would need to be determined experimentally to achieve a good balance between dissolving the salt at an elevated temperature and allowing for good recovery upon cooling.

Purity and Yield Data for this compound

Specific quantitative data on the yield and purity of this compound synthesis is not extensively reported in the readily available literature. However, the conversion is expected to be a high-yielding reaction, and the purity would be dependent on the purity of the starting nifedipine and the effectiveness of the purification process. Purity can be assessed by HPLC, elemental analysis (for chlorine content), and by confirming the absence of the free base.

Concluding Remarks

The Hantzsch synthesis remains a robust and versatile method for the production of nifedipine. Modern adaptations, such as continuous flow synthesis, offer significant improvements in efficiency and control. Purification by recrystallization is a critical step to achieve the high purity required for pharmaceutical applications. While the hydrochloride salt of nifedipine is less common, its preparation follows standard acid-base chemistry. Further research and process optimization for the synthesis and purification of this compound could be a valuable area of investigation for drug development professionals.

References

Physicochemical Properties of Nifedipine for Pre-Formulation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of nifedipine (B1678770), a critical active pharmaceutical ingredient (API). The data and protocols presented are essential for pre-formulation studies, enabling the rational development of stable, bioavailable, and effective dosage forms. While nifedipine is the primary focus due to the wealth of available data, this guide also addresses the theoretical considerations for its hydrochloride salt form.

Core Physicochemical Properties

A thorough understanding of a drug substance's intrinsic physical and chemical characteristics is the foundation of successful formulation development. For nifedipine, a BCS Class II drug, properties influencing its poor aqueous solubility are of paramount importance.

Data Summary

The following tables summarize the key quantitative physicochemical parameters of nifedipine.

Table 1: Identification and General Properties of Nifedipine

| Parameter | Value | Reference |

| Chemical Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1] |

| CAS Number | 21829-25-4 | [1] |

| Molecular Formula | C₁₇H₁₈N₂O₆ | [1] |

| Molecular Weight | 346.33 g/mol | [1] |

| Appearance | Odorless, tasteless, yellow crystalline powder | [1] |

Table 2: Solubility of Nifedipine

| Solvent / Medium | Temperature | Solubility | Reference |

| Water | 37°C | 436.3 mg/L | [2] |

| Water | 25°C | ~5.9 mg/L | [1] |

| 0.1 N HCl (pH 1.2) | 37°C | 5.8 mg/L | [3] |

| Phosphate Buffer (pH 6.8) | - | 0.05 mg/mL | [2] |

| PBS (pH 7.2) with 10% DMSO | - | ~0.1 mg/mL | [4] |

| Ethanol | 20°C | 17 g/L | |

| Methanol | 20°C | 26 g/L | [5] |

| Acetone | 20°C | 250 g/L | [5] |

| Chloroform | 20°C | 140 g/L | [5] |

| Methylene Chloride | 20°C | 160 g/L | [5] |

| Ethyl Acetate | 20°C | 50 g/L | [5] |

| DMSO | - | ~30-50 mg/mL | [6] |

Table 3: Physicochemical Parameters of Nifedipine

| Parameter | Value | Reference |

| Melting Point | 172-174 °C | [1][3][5] |

| pKa | ~3.93 (very strong basic compound) | [7][8] |

| Log P (Octanol/Water) | ~3.17 (calculated) | [9] |

| Distribution Coefficient (Octanol/Water) | ~10,000:1 | [3] |

Table 4: Polymorphism of Nifedipine

| Polymorphic Form | Key Characteristics | Reference |

| Form α (Alpha) | Thermodynamically stable form at all temperatures. | |

| Form β (Beta) | Metastable form. | |

| Form γ (Gamma) | Metastable form. | |

| Amorphous Form | Higher solubility but less stable than crystalline forms. Prone to recrystallization. |

Considerations for Nifedipine-Hydrochloride

While "this compound" is a recognized chemical entity (PubChem CID: 63011), detailed experimental data on its physicochemical properties are scarce in publicly available literature.[10] This suggests that it is not a commonly used salt form for pharmaceutical development. However, the principles of salt formation allow for theoretical predictions relevant to pre-formulation.

Nifedipine is a weak base, and forming a hydrochloride salt would be expected to significantly increase its aqueous solubility, particularly in the neutral pH range of the intestines. This is a common strategy for improving the dissolution rate and bioavailability of BCS Class II compounds.

Expected Changes upon Hydrochloride Salt Formation:

-

Solubility: A substantial increase in aqueous solubility is anticipated. The extent of this increase would need to be experimentally determined across a physiologically relevant pH range.

-

Melting Point: The melting point of the hydrochloride salt would likely differ from that of the free base.

-

pKa: The pKa of the parent molecule remains the same, but the pH-solubility profile will be significantly altered.

-

Polymorphism: The hydrochloride salt may exhibit its own unique polymorphic forms, which would require thorough screening and characterization.

-

Stability: The chemical stability of the hydrochloride salt, particularly its hygroscopicity and potential for disproportionation back to the free base, would need to be carefully evaluated under various temperature and humidity conditions.

The decision to proceed with a salt form like this compound would depend on a comprehensive experimental evaluation comparing its properties to the free base and other potential salt forms.

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable pre-formulation data. The following sections outline the methodologies for determining the key physicochemical properties of nifedipine.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Protocol:

-

Add an excess amount of nifedipine to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed container.

-

Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[12]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid.

-

Analyze the concentration of nifedipine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Perform the experiment in triplicate to ensure reproducibility.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for pKa determination of ionizable drugs.[13][14]

Protocol:

-

Calibrate a pH meter using standard buffers.[15]

-

Dissolve an accurately weighed amount of nifedipine in a suitable solvent system (e.g., a co-solvent system like methanol-water for poorly soluble compounds).[16]

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the drug.[15]

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the drug is ionized.[14]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions, such as melting.[17][18]

Protocol:

-

Accurately weigh a small amount of nifedipine (typically 2-10 mg) into an aluminum DSC pan.[17]

-

Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.[17]

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[19]

-

The instrument records the difference in heat flow required to raise the temperature of the sample and the reference.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[18]

Polymorphism Screening (Powder X-Ray Diffraction - PXRD)

PXRD is a primary technique for identifying and characterizing different crystalline forms (polymorphs) of a drug substance.[20][21]

Protocol:

-

Prepare a small, uniform layer of the nifedipine powder on a sample holder.

-

Place the sample in an X-ray diffractometer.

-

Expose the sample to a monochromatic X-ray beam at various angles (2θ).

-

The instrument detects the intensity of the diffracted X-rays at each angle.

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is unique for each crystalline form and serves as a "fingerprint" for that polymorph.[22][23]

Octanol-Water Partition Coefficient (Log P) Determination

The shake-flask method is a traditional approach to determine the Log P, a measure of a drug's lipophilicity.[24][25]

Protocol:

-

Prepare mutually saturated solutions of n-octanol and water.

-

Dissolve a known amount of nifedipine in one of the phases (e.g., water).

-

Add a known volume of the second phase (n-octanol) to create a biphasic system.

-

Shake the mixture for a sufficient time to allow for equilibrium partitioning of the drug between the two phases.[25]

-

Separate the two phases by centrifugation.

-

Determine the concentration of nifedipine in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[26]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The Log P is the base-10 logarithm of the partition coefficient.

Visualizations

Pre-formulation Workflow

Caption: General workflow for pre-formulation studies of a new drug candidate like nifedipine.

Nifedipine Solid-State Relationships

Caption: Relationship between different solid-state forms of nifedipine and their solution phase.

References

- 1. alfa-api.com [alfa-api.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Nifedipine [drugfuture.com]

- 6. Nifedipine =98 HPLC,powder 21829-25-4 [sigmaaldrich.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Human Metabolome Database: Showing metabocard for Nifedipine (HMDB0015247) [hmdb.ca]

- 9. Nifedipine (CAS 21829-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound | C17H19ClN2O6 | CID 63011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. particle.dk [particle.dk]

- 22. rigaku.com [rigaku.com]

- 23. researchgate.net [researchgate.net]

- 24. thaiscience.info [thaiscience.info]

- 25. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 26. rc.usf.edu [rc.usf.edu]

A Technical Guide to the Solubility of Nifedipine in Organic Solvents

Introduction

This technical guide provides a comprehensive overview of the solubility of Nifedipine (B1678770) in various organic solvents. Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, Nifedipine exhibits high permeability but low aqueous solubility, making the understanding of its solubility in organic solvents critical for formulation development, purification, and analytical method design.[3][4][5]

It is important to note that Nifedipine is a neutral molecule and is typically not formulated as a hydrochloride salt due to its chemical structure. This guide, therefore, focuses on the solubility of the Nifedipine base (CAS Registry No.: 21829-25-4).[6]

Quantitative Solubility Data

The solubility of Nifedipine has been determined in a range of organic solvents. The following tables summarize the available quantitative data from various sources.

Table 1: Solubility of Nifedipine in Common Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility | Reference |

| Acetone | 20 | 250 g/L | [7][8] |

| Methylene Chloride | 20 | 160 g/L | [7][8] |

| Chloroform | 20 | 140 g/L | [7][8] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL | [7][8] |

| Dimethyl Formamide (DMF) | Not Specified | ~30 mg/mL | [6] |

| Ethyl Acetate | 20 | 50 g/L | [7][8] |

| Methanol | 20 | 26 g/L | [7][8][9] |

| Ethanol | Not Specified | ~3 mg/mL | [6] |

| Ethanol (absolute) | 20 | 17 g/L | [7][8] |

| Ethanol (95%) | Not Specified | Sparingly Soluble | [10] |

Table 2: Mole Fraction Solubility of Nifedipine in Ethanol/Water Mixtures at Various Temperatures [3]

| Mass Fraction of Ethanol | 293.2 K (20.05 °C) | 298.2 K (25.05 °C) | 303.2 K (30.05 °C) | 308.2 K (35.05 °C) | 313.2 K (40.05 °C) |

| 0.00 | 0.000002 | 0.000003 | 0.000003 | 0.000004 | 0.000005 |

| 0.10 | 0.000005 | 0.000006 | 0.000007 | 0.000008 | 0.000010 |

| 0.20 | 0.000015 | 0.000018 | 0.000022 | 0.000026 | 0.000032 |

| 0.30 | 0.000047 | 0.000058 | 0.000070 | 0.000086 | 0.000105 |

| 0.40 | 0.000139 | 0.000168 | 0.000204 | 0.000247 | 0.000299 |

| 0.50 | 0.000361 | 0.000433 | 0.000520 | 0.000624 | 0.000748 |

| 0.60 | 0.000806 | 0.000957 | 0.001138 | 0.001353 | 0.001606 |

| 0.70 | 0.001594 | 0.001874 | 0.002202 | 0.002586 | 0.003036 |

| 0.80 | 0.002766 | 0.003218 | 0.003740 | 0.004343 | 0.005041 |

| 0.90 | 0.003923 | 0.004526 | 0.005213 | 0.005999 | 0.006898 |

| 1.00 | 0.003816 | 0.004396 | 0.005058 | 0.005814 | 0.006677 |

Note: Data extracted from a graphical representation in the cited literature and may be approximate.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental procedure in pharmaceutical sciences. The most common method for determining equilibrium solubility is the shake-flask method. Kinetic solubility testing is also widely used in early drug discovery.[11]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic, or equilibrium, solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Methodology:

-

Preparation: An excess amount of solid Nifedipine is added to a vial containing the organic solvent of interest. The use of an excess amount of the solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system is protected from light, as Nifedipine is photosensitive.[7][8]

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A clear aliquot of the supernatant (the saturated solution) is carefully removed. The sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: The concentration of Nifedipine in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectrophotometry.[12][13]

-

Calculation: The solubility is then calculated by taking the dilution factor into account, and is typically expressed in units such as mg/mL or g/L.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[11] This method is often used in high-throughput screening during early drug discovery.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the equilibrium solubility determination of Nifedipine.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formulation of Tablet of Nifedipine Co-Crystal for Enhancement of Solubility and Other Physical Properties – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ≥98% (HPLC), powder, L-type Ca²⁺ channel blocker | Sigma-Aldrich [sigmaaldrich.com]

- 9. Exploring the thermal behaviour of the solvated structures of nifedipine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

In Vitro Dissolution Profile of Nifedipine Hydrochloride Raw Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dissolution profile of nifedipine (B1678770) hydrochloride raw material. Nifedipine, a calcium channel blocker, is widely used in the treatment of hypertension and angina pectoris. Due to its poor aqueous solubility, the dissolution of nifedipine is a critical parameter influencing its bioavailability. This guide details the physicochemical properties of nifedipine hydrochloride, standardized experimental protocols for dissolution testing, and factors influencing its dissolution behavior, supported by quantitative data from various studies.

Physicochemical Properties of Nifedipine and Nifedipine Hydrochloride

Nifedipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its hydrochloride salt is expected to exhibit improved aqueous solubility, a critical factor for its dissolution and subsequent absorption.

Table 1: Physicochemical Properties of Nifedipine

| Property | Value | Reference |

| Molecular Formula | C17H18N2O6 | [3] |

| Molecular Weight | 346.3 g/mol | [3] |

| Melting Point | 172-174 °C | [3] |

| pKa | ~3.93 | |

| Aqueous Solubility (37 °C) | pH 4: 0.0058 g/L, pH 7: 0.0056 g/L | [4] |

| Log P (octanol/water) | 2.2 | [3] |

Nifedipine is known to be sensitive to light and should be handled and tested under low-actinic light conditions to prevent degradation.[3]

Experimental Protocols for In Vitro Dissolution Testing

The in vitro dissolution of nifedipine hydrochloride raw material can be assessed using methodologies adapted from the United States Pharmacopeia (USP) general chapter <711> Dissolution and various research publications. The following protocol outlines a comprehensive approach.

Apparatus and General Conditions

The USP Apparatus 2 (Paddle Apparatus) is commonly employed for the dissolution testing of nifedipine and its formulations.[5][6]

-

Apparatus: USP Apparatus 2 (Paddle)

-

Vessel Volume: 900 mL

-

Temperature: 37 ± 0.5 °C

-

Sampling: Manual or automated sampling at predetermined time intervals. Withdrawn samples should be replaced with an equal volume of fresh, pre-warmed dissolution medium. Samples should be filtered through a suitable filter (e.g., 0.45 µm) prior to analysis.[7]

Dissolution Media

The choice of dissolution medium is critical for evaluating the solubility and dissolution rate of a poorly soluble drug like nifedipine. Due to its low aqueous solubility, surfactants are often incorporated into the dissolution medium to achieve sink conditions.

Table 2: Recommended Dissolution Media for Nifedipine Dissolution Studies

| Medium | Composition | Rationale | Reference |

| Simulated Gastric Fluid (SGF), pH 1.2 | 0.1 N HCl | To simulate the acidic environment of the stomach. | [8][9] |

| SGF with Surfactant | 0.1 N HCl with 1% w/v Tween 80 | To enhance the solubility of nifedipine in an acidic medium. | [8] |

| Phosphate (B84403) Buffer, pH 6.8 | Standard phosphate buffer | To simulate the pH of the small intestine. | [6] |

| Phosphate Buffer with Surfactant | pH 6.8 phosphate buffer with 0.5% w/v Sodium Lauryl Sulfate (SLS) | To enhance solubility and better discriminate between different solid-state forms or formulations in a neutral pH environment. | [5][10] |

Agitation Speed

The agitation speed influences the hydrodynamics within the dissolution vessel and can significantly impact the dissolution rate of poorly soluble drugs.

-

Recommended Speeds: 50 rpm and 100 rpm are commonly used speeds for nifedipine dissolution testing.[6][8] The effect of different agitation rates should be evaluated to understand the sensitivity of the dissolution process to mechanical stress.

Analytical Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantification of nifedipine in dissolution samples.[7][8][10]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol, water, acetic acid, and triethylamine (B128534) (e.g., 65:35:1:0.03 v/v/v/v).[8] Another option is a mixture of acetonitrile (B52724) and 0.1% (v/v) triethylamine in water (pH 7.4) at a ratio of 78:22 (v/v).[10]

-

Column: A reverse-phase C18 column is typically used.[8][10]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[8][10]

-

Detection Wavelength: Nifedipine can be detected at approximately 238 nm or 326 nm.[10]

Data Presentation: Factors Influencing Nifedipine Dissolution

The dissolution of nifedipine hydrochloride is influenced by several factors, including the pH of the dissolution medium and the presence of surfactants. The following tables summarize quantitative data from studies on nifedipine, which can be extrapolated to understand the behavior of its hydrochloride salt.

Table 3: Effect of pH and Surfactants on Nifedipine Solubility (37 °C)

| Medium | Solubility (g/L) | Comments | Reference |

| pH 4.0 Buffer | 0.0058 | Low solubility in acidic medium. | [4] |

| pH 7.0 Buffer | 0.0056 | Low solubility in neutral medium. | [4] |

| SGF (pH 1.2) with 1% Tween 80 | Significantly increased | Surfactant enhances solubility. | [8] |

| Phosphate Buffer (pH 6.8) with 0.5% SLS | Significantly increased | Surfactant enhances solubility. | [10] |

Table 4: Illustrative In Vitro Dissolution Profile of Nifedipine Formulations

| Time (minutes) | % Nifedipine Dissolved (SGF, pH 1.2 with 1% Tween 80, 50 rpm) | % Nifedipine Dissolved (Phosphate Buffer, pH 6.8 with 0.5% SLS, 50 rpm) |

| 5 | Data not always available | ~20-40% |

| 10 | ~30-50% | ~40-60% |

| 15 | ~50-70% | ~50-70% |

| 30 | ~70-90% | ~60-80% |

| 45 | >85% | ~70-90% |

| 60 | >90% | >85% |

Note: The data in Table 4 is a generalized representation based on various studies of immediate-release nifedipine formulations and solid dispersions and may not be directly representative of the raw material. The dissolution of the raw material is expected to be slower.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for in vitro dissolution testing and the logical relationships governing the dissolution of nifedipine hydrochloride.

Caption: Experimental workflow for in vitro dissolution testing of nifedipine hydrochloride.

Caption: Factors influencing the in vitro dissolution rate of nifedipine hydrochloride.

References

- 1. Comparison of two marketed nifedipine modified-release formulations: an exploratory clinical food interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. japsonline.com [japsonline.com]

- 4. complexgenerics.org [complexgenerics.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Immediate-Release Nifedipine Binary Dry Powder Mixtures with Nanocellulose Featuring Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. uspnf.com [uspnf.com]

Nifedipine Hydrochloride Degradation: An In-depth Technical Guide to Stress-Induced Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of nifedipine (B1678770) hydrochloride under various stress conditions. Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is known for its susceptibility to degradation, particularly when exposed to light, heat, and oxidative or hydrolytic environments. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document details the experimental protocols for stress testing, summarizes quantitative degradation data, and provides visual representations of the degradation pathways.

Photolytic Degradation

Nifedipine is notoriously photolabile, undergoing rapid degradation upon exposure to both ultraviolet (UV) and visible light.[1] The primary photodegradation pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog and the reduction of the nitro group to a nitroso group.[1]

Photodegradation Products

Under exposure to normal room light over a period of 30 days, nifedipine has been shown to decompose into six distinct components. The main photoproduct is the nitroso derivative, 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester (NSP).[2][3] Other minor degradation products that have been identified include the nitro derivative (oxidized nifedipine), a cis-azoxy derivative, a trans-azoxy derivative, a N,N'-dioxide derivative, and a lactam derivative.[2][3] It is proposed that the primary nitroso photoproduct is a key intermediate in the formation of these other minor products through photochemical condensation.[2]

Under UV irradiation, the primary degradation product is the nitro-phenylpyridine homolog, whereas under daylight, the nitroso-phenylpyridine homolog is the main product.[3] The quantum yield for nifedipine's photodegradation is approximately 0.5, meaning that for every two photons absorbed, one molecule of nifedipine decomposes.[3]

Experimental Protocol for Photostability Testing

A common method for assessing photostability involves exposing a methanolic solution of nifedipine to various light sources.[4]

-

Sample Preparation: Prepare a methanolic solution of nifedipine.

-

Light Sources:

-

Exposure: Expose the solution to the light source for a defined period (e.g., 4 hours).[4]

-

Analysis: The degradation is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to measure the decrease in the parent drug concentration and the formation of degradation products.

It has been observed that nifedipine in a methanolic solution degrades completely within 4 hours under these conditions.[4] The powdered form of nifedipine degrades more slowly, with 16-32% degradation observed under fluorescent and tungsten lamps, respectively.[4]

Hydrolytic Degradation

Nifedipine is susceptible to hydrolysis under acidic, alkaline, and neutral conditions. The extent of degradation is highly dependent on the pH and temperature of the environment.

Quantitative Data on Hydrolytic Degradation

The following table summarizes the percentage of nifedipine degradation under various hydrolytic stress conditions.

| Stress Condition | Temperature | Time | % Degradation | Reference |

| 0.1 N HCl (Acidic) | 80°C | 6 hours | 89.19% | [5][6] |

| 0.1 N NaOH (Alkaline) | 80°C | 6 hours | 67.74% | [5][6] |

| HPLC Grade Water (Neutral) | 80°C | 6 hours | 85.96% | [5] |

Experimental Protocol for Hydrolytic Degradation Studies

The following protocol is a standard approach for conducting forced degradation studies under hydrolytic conditions.

-

Sample Preparation: Prepare a solution of nifedipine in the respective stress medium (0.1 N HCl, 0.1 N NaOH, or HPLC grade water).[5][6]

-

Stress Application: The solutions are heated at a specified temperature (e.g., 80°C) for a set duration (e.g., 6 hours).[5][6]

-

Analysis: The samples are then cooled, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining nifedipine and the formed degradants.[5][6]

Oxidative Degradation

Oxidative stress also leads to the degradation of nifedipine. Hydrogen peroxide is commonly used as the oxidizing agent in forced degradation studies.

Quantitative Data on Oxidative Degradation

| Stress Condition | Temperature | Time | % Degradation | Reference |

| 3% H₂O₂ | 80°C | 6 hours | 72% | [5][6] |

Experimental Protocol for Oxidative Degradation Studies

-

Sample Preparation: A solution of nifedipine is prepared in a 3% hydrogen peroxide solution.[5][6]

-

Stress Application: The solution is heated at 80°C for 6 hours.[5][6]

-

Analysis: After the stress period, the sample is analyzed using a validated HPLC method to determine the extent of degradation.[5][6]

Thermal Degradation

Thermal stress can induce the decomposition of nifedipine, although it is relatively stable at ambient temperatures.

Thermal Stability Profile

Thermogravimetric analysis (TG) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of nifedipine.

-

Melting Point: Nifedipine has a sharp endothermic peak corresponding to its melting point in the range of 171-175°C.[7][8]

-

Decomposition: Thermal decomposition of nifedipine occurs in the temperature range of 210-390°C.[8]

Experimental Protocol for Thermal Degradation Studies

-

Solid State: A powdered sample of nifedipine is subjected to elevated temperatures (e.g., in an oven at 110°C for 4 hours) to assess solid-state thermal stability.[9]

-

Solution State: A solution of nifedipine can be refluxed at a high temperature for a specified duration.

-

Analysis: The degradation is then assessed by techniques like HPLC, TG, and DSC.[8][9]

Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow for stress testing of nifedipine.

Caption: Nifedipine degradation pathways under different stress conditions.

Caption: General experimental workflow for nifedipine stress testing.

Analytical Methodologies

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the degradation of nifedipine.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique used for the separation and quantification of nifedipine and its degradation products.[5][6][10] A typical isocratic RP-HPLC method might use a C18 column with a mobile phase consisting of methanol (B129727) and water (e.g., 90:10 v/v).[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for the identification and structural elucidation of the degradation products.[3][5]

A validated analytical method should demonstrate good linearity, precision, and accuracy over a specified concentration range.[10]

Conclusion

Nifedipine hydrochloride is susceptible to degradation under a variety of stress conditions, with photolytic and hydrolytic pathways being particularly significant. The primary photodegradation products are the nitroso- and nitro-pyridine analogs, while hydrolysis leads to extensive degradation under acidic, alkaline, and neutral conditions. Oxidative and thermal stress also contribute to its degradation profile. A thorough understanding of these degradation pathways, supported by robust experimental protocols and validated analytical methods, is essential for the development of stable and effective nifedipine drug products. The information presented in this guide serves as a valuable resource for professionals involved in the research, development, and quality control of nifedipine formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjpmr.com [wjpmr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rfppl.co.in [rfppl.co.in]

- 10. researchgate.net [researchgate.net]

Navigating Nifedipine's Journey in Preclinical Models: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. Understanding these processes in preclinical animal models is paramount for drug development, enabling the prediction of human pharmacokinetics, assessment of safety margins, and optimization of drug delivery systems. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of nifedipine-hydrochloride in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.

Pharmacokinetics of Nifedipine Across Animal Models

The pharmacokinetic profile of nifedipine exhibits notable inter-species variability. This section summarizes key pharmacokinetic parameters in commonly used animal models.

Quantitative Pharmacokinetic Data

The following tables consolidate quantitative data from various preclinical studies, offering a comparative look at nifedipine's behavior in different species.

Table 1: Pharmacokinetic Parameters of Nifedipine in Rats

| Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Sprague-Dawley | 6 | IV | - | - | - | - | - | [1] |

| Sprague-Dawley | 6 | PO | - | - | - | - | 61 | [1] |

| Wistar | 20 | PO | Increased by 30% (hyperlipidemic vs. normal) | - | Increased by 34-48% (hyperlipidemic vs. normal) | Increased by 21% (hyperlipidemic vs. normal) | - | |

| Spontaneously Hypertensive Rats (SHRs) | 1.0 | IV Infusion | - | - | 237 ± 85 (per dose) | - | - | [2] |

| Wistar | 1 | PO | - | - | - | - | - |

Table 2: Pharmacokinetic Parameters of Nifedipine and its Analogs in Various Species

| Species | Drug | Dose (mg/kg) | Route | Tmax (h) | T½ (h) | Bioavailability (%) | Reference |

| Rat | Nisoldipine | - | PO | 0.9 | 42-54 | 3.4 | [3] |

| Dog | Nisoldipine | - | PO | 1.4 | 42-54 | 11.7 | [3] |

| Monkey | Nisoldipine | - | PO | 3.6 | 42-54 | 0.5 (contribution of unchanged drug to total radioactivity) | [3] |

| Rat (male) | Nilvadipine | 3.2-100 | PO | <1 | - | 3-4 | [4] |

| Rabbit | Nilvadipine | - | PO | <1 | - | 2 | [4] |

| Dog | Nilvadipine | 1-16 | PO | <1 (except at higher doses) | 5.0 (IV) | - | [4] |

| Mouse | Nilvadipine | - | - | - | 0.73 (IV) | 29-44 | [4] |

Metabolism of Nifedipine

Nifedipine undergoes extensive metabolism, primarily in the liver and to some extent in the intestine, before its excretion. The primary metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine (B92270) analog, a reaction catalyzed predominantly by cytochrome P450 3A (CYP3A) enzymes.[2][5] This initial step renders the compound inactive.

Following this primary oxidation, further biotransformation occurs, including hydroxylation of the methyl groups and subsequent oxidation to carboxylic acids, as well as ester cleavage.[6] These metabolic transformations facilitate the elimination of the drug from the body. Studies in rats and dogs have identified several metabolites, with the pyridine analogue and its carboxylic acid derivatives being the most prominent.[6]

Metabolic Pathway of Nifedipine

Caption: Primary metabolic pathway of nifedipine.

Experimental Protocols

Detailed and robust experimental designs are crucial for obtaining reliable pharmacokinetic data. Below are synthesized methodologies based on common practices cited in the literature.

In Vivo Pharmacokinetic Study Protocol

-

Animal Models: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[1][2] Beagle dogs are also a frequent choice for non-rodent studies.

-

Drug Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and saline) and administered via a cannulated vein (e.g., femoral or jugular vein) at a specific dose (e.g., 1-5 mg/kg).[2]

-

Oral (PO): The drug is administered by oral gavage as a solution or suspension.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.5 mL) are collected from a cannulated artery (e.g., carotid or femoral artery) or via retro-orbital plexus puncture at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Samples are collected in heparinized tubes and centrifuged to separate the plasma.

-

Plasma is stored at -20°C or lower until analysis.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), clearance (CL), and volume of distribution (Vd).

-

HPLC Method for Nifedipine Quantification in Rat Plasma

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 63:37, v/v) is a common mobile phase.[8]

-

Detection: UV detection is performed at a wavelength of 235 nm.

-

Sample Preparation:

-

To a plasma sample, an internal standard is added.

-

Proteins are precipitated by adding a solvent like acetonitrile.[8]

-

The mixture is vortexed and then centrifuged.

-

The supernatant is collected, and an aliquot is injected into the HPLC system.

-

-

Calibration: A calibration curve is generated using standard solutions of nifedipine in blank plasma over a specified concentration range (e.g., 30–1000 ng/mL).[8]

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical evaluation of nifedipine in animal models reveals a drug with variable but generally high clearance and extensive first-pass metabolism, primarily driven by CYP3A enzymes. Significant species differences in pharmacokinetic parameters underscore the importance of careful model selection and data interpretation when extrapolating to human clinical scenarios. The methodologies outlined in this guide provide a framework for conducting robust preclinical studies essential for the continued development and optimization of nifedipine and other dihydropyridine calcium channel blockers.

References

- 1. Extrahepatic first-pass metabolism of nifedipine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic‐pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of nisoldipine. I. Absorption, concentration in plasma, and excretion after single administration of [14C]nisoldipine in rats, dogs, monkey, and swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of nilvadipine, a new dihydropyridine calcium antagonist, in mice, rats, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of rat and human liver microsomal cytochrome P-450 forms involved in nifedipine oxidation, a prototype for genetic polymorphism in oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of nifedipine in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Nifedipine-Hydrochloride and L-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular interaction between nifedipine-hydrochloride and L-type voltage-gated calcium channels (LTCCs). It covers the mechanism of action, quantitative binding and inhibition data, detailed experimental methodologies, and key signaling pathways, offering a valuable resource for professionals in pharmacology and drug development.

Core Mechanism of Action

Nifedipine (B1678770), a dihydropyridine (B1217469) (DHP) calcium channel blocker, exerts its therapeutic effects by potently and selectively inhibiting the influx of extracellular calcium ions through L-type calcium channels.[1][2] This inhibition is central to its use in treating cardiovascular conditions such as hypertension and angina.[3][4] The primary molecular target of nifedipine is the α1 subunit of the L-type calcium channel, which constitutes the pore-forming unit of the channel complex.[5]

Nifedipine's blocking action is state-dependent, demonstrating a higher affinity for the inactivated state of the channel.[6] This preferential binding to the inactivated state contributes to the voltage-dependent block observed with dihydropyridines.[6][7] By stabilizing the channel in a non-conducting conformation, nifedipine effectively reduces the probability of channel opening in response to membrane depolarization.[7] This leads to a decrease in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[1][3]

The interaction of nifedipine with the L-type calcium channel occurs within a specific binding pocket. While the precise three-dimensional structure of nifedipine bound to the channel is a subject of ongoing research, molecular modeling studies suggest that the dihydropyridine binding site is located within the pore-forming region, involving residues from different transmembrane segments.[8][9]

Quantitative Analysis of Nifedipine-LTCC Interaction

The potency of nifedipine's interaction with L-type calcium channels has been quantified through various experimental assays, primarily yielding inhibitory concentration (IC50) and binding affinity (Ki) values. These values can vary depending on the specific L-type calcium channel subtype (e.g., CaV1.2, CaV1.3), the experimental conditions, and the tissue or cell type being studied.

| Parameter | Channel Subtype | Value | Experimental System | Reference |

| IC50 | CaV1.2 | 39 ± 5 nM | Mutant CaV1.2/VM | [10] |

| CaV1.3 | 289 ± 30 nM | Wild-type CaV1.3 | [10] | |

| CaV1.3/MV | 89 ± 7 nM | Mutant CaV1.3 | [10] | |

| CaV1.3+V | 42 ± 5 nM | Mutant CaV1.3 | [10] | |

| CaV1.3+ | 101 ± 4 nM | Mutant CaV1.3 | [10] | |

| CaV1.3/SA | 99 ± 24 nM | Mutant CaV1.3 | [10] | |

| CaV1.3/PEEP | 188 ± 28 nM | Mutant CaV1.3 | [10] | |

| CaV1.3/N6 | 116 ± 53 nM | Mutant CaV1.3 | [10] | |

| L-type Ca2+ channels | 0.3 µM | Guinea pig ventricular myocytes (holding potential -80 mV) | [6] | |

| L-type Ca2+ channels | 50 nM | Guinea pig ventricular myocytes (holding potential -40 mV) | [6] | |

| Ki | L-type Ca2+ channels | 14.45 nM | Not specified | [11] |

| L-type Ca2+ channels (dihydropyridine site) | 1 nM | Porcine cardiac sarcolemma membrane vesicles | [12] | |

| L-type Ca2+ channels | 1.2 nM | Rat cortex homogenates | [12] |

Signaling Pathways and Nifedipine's Impact

L-type calcium channels are integral components of numerous signaling pathways, particularly those governing muscle contraction and gene expression. Nifedipine's blockade of these channels directly interrupts these cascades.

Excitation-Contraction Coupling in Smooth Muscle

In vascular smooth muscle cells, membrane depolarization opens L-type calcium channels, leading to an influx of Ca2+. This rise in intracellular Ca2+ is the primary trigger for contraction. Nifedipine's inhibition of this Ca2+ influx prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to vasodilation.[13]

Figure 1: Nifedipine's interruption of the excitation-contraction coupling pathway.

Experimental Protocols

The study of nifedipine's interaction with L-type calcium channels relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane, providing precise information on how nifedipine affects channel function.

Objective: To measure the inhibitory effect of nifedipine on L-type calcium channel currents.

Materials:

-

Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

External (bath) solution (in mM): 135 Choline-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH adjusted to 7.4 with CsOH.[14]

-

Internal (pipette) solution (in mM): 135 CsCl, 4 MgATP, 10 HEPES, 1 EGTA, 1 EDTA; pH adjusted to 7.4 with CsOH.[14]

-

Nifedipine stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[15]

-

Establish Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[15]

-

-

Data Acquisition:

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of nifedipine. Allow 2-5 minutes for equilibration.[15]

-

Record currents in the presence of nifedipine using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after nifedipine application.

-

Calculate the percentage of current inhibition.

-

Construct a dose-response curve by applying a range of nifedipine concentrations to determine the IC50 value.

-

Figure 2: Experimental workflow for a patch-clamp study of nifedipine.

Radioligand Binding Assay

This assay measures the affinity of nifedipine for the L-type calcium channel by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of nifedipine for the L-type calcium channel.

Materials:

-

Tissue homogenates or cell membranes rich in L-type calcium channels (e.g., rat cortex, porcine cardiac sarcolemma).[12]

-

Radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine).[12][18]

-

Unlabeled nifedipine for competition.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells and isolate the membrane fraction through centrifugation.

-